molecular formula C18H25N3O B11747654 [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine

Cat. No.: B11747654
M. Wt: 299.4 g/mol
InChI Key: QNQBSMUHSZZNHH-UHFFFAOYSA-N
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Description

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine is a complex organic compound that features a pyrazole ring substituted with cyclopentyl and methyl groups, and a methoxyphenylmethyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common approach is the condensation of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde with 4-methoxybenzylamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI), ammonia (NH₃)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amine derivatives

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The pyrazole ring can interact with active sites of enzymes, while the methoxyphenylmethyl amine moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of both cyclopentyl and methoxyphenylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C18H25N3O/c1-14-16(13-21(20-14)17-5-3-4-6-17)12-19-11-15-7-9-18(22-2)10-8-15/h7-10,13,17,19H,3-6,11-12H2,1-2H3

InChI Key

QNQBSMUHSZZNHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=C(C=C2)OC)C3CCCC3

Origin of Product

United States

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